molecular formula C14H22N2O3S2 B2713411 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2097903-52-9

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2713411
CAS No.: 2097903-52-9
M. Wt: 330.46
InChI Key: WSCFNXKMASZUST-UHFFFAOYSA-N
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Description

The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a thiazole ring, and a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, tert-butylsulfonyl chloride, and 2,4-dimethylthiazole.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This involves:

    Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent reaction conditions.

    Purification Techniques: Such as recrystallization or chromatography to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tert-butylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Various nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Varied functionalized pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study enzyme activities and protein interactions.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Electronics: Utilized in the fabrication of organic electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism involves:

    Binding to Active Sites: The compound fits into the active site of enzymes or receptors, altering their activity.

    Pathway Modulation: It can modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: can be compared with other pyrrolidine and thiazole derivatives, such as:

Uniqueness

    Structural Features: The combination of a pyrrolidine ring with a thiazole ring and a tert-butylsulfonyl group is unique, providing distinct reactivity and biological activity.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for multiple applications.

This compound in scientific research and industrial applications

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c1-9-12(20-10(2)15-9)13(17)16-7-6-11(8-16)21(18,19)14(3,4)5/h11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCFNXKMASZUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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